molecular formula C20H27N3O2 B1303710 Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate CAS No. 439095-56-4

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate

Cat. No.: B1303710
CAS No.: 439095-56-4
M. Wt: 341.4 g/mol
InChI Key: JURZCLGBTSTISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C20H27N3O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Molecular Structure Analysis: Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate and its derivatives have been synthesized and analyzed for their molecular structures. For instance, thermal decarbonylation of a related compound led to the synthesis of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate, whose structure was confirmed by X-ray diffraction analysis (Aliev et al., 2001).

Anticancer and Antimicrobial Potential

  • Anticancer Agents Synthesis

    Compounds bearing a structural resemblance to this compound have been synthesized and evaluated as potential anticancer agents. For example, a sequence of syntheses involving piperidine-4-carboxylic acid ethyl ester led to the creation of compounds exhibiting strong anticancer properties, suggesting the potential of related structures in cancer treatment (Rehman et al., 2018).

  • Antimicrobial Activity Study

    Novel compounds structurally analogous to this compound have been synthesized and assessed for their antimicrobial activities. Certain synthesized derivatives exhibited high activity against specific bacteria, showcasing the potential of such structures in developing antimicrobial agents (Nandeshwarappa et al., 2020).

Chemical Reactions and Molecular Interactions

  • Phosphine-Catalyzed Annulation

    This compound-related compounds have been involved in phosphine-catalyzed annulation reactions, resulting in the formation of highly functionalized tetrahydropyridines. These reactions demonstrate the compound's utility in complex chemical syntheses (Zhu et al., 2003).

  • Corrosion Inhibition Efficiency

    Derivatives of this compound have been studied for their corrosion inhibition efficiency on metals like copper. Quantum chemical calculations provided insights into the relationship between molecular structures and inhibition efficiency, indicating its utility in corrosion protection (Zarrouk et al., 2014).

Material Science and Engineering

  • Synthesis of 1,4-Dihydropyridines: Compounds related to this compound have been synthesized for applications in material science. For instance, the one-pot synthesis of 1,4-dihydropyridines and their characterization through X-ray crystallography provided insights into weak interactions in molecular structures (Shashi et al., 2020).

Future Directions

The future directions for the use and study of “Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate” are not specified in the available resources. It’s currently used for proteomics research , and future studies may continue to explore its properties and potential applications.

Properties

IUPAC Name

ethyl 1-(2,3-diethylquinoxalin-6-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-4-16-17(5-2)22-19-13-15(7-8-18(19)21-16)23-11-9-14(10-12-23)20(24)25-6-3/h7-8,13-14H,4-6,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURZCLGBTSTISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)N3CCC(CC3)C(=O)OCC)N=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184188
Record name Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-56-4
Record name Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.